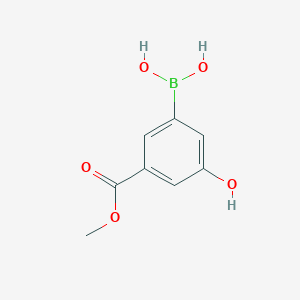
(3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid can be synthesized through the reaction of phenylboronic acid with methyl chloroformate under appropriate conditions. The reaction typically takes place in an inert atmosphere, using basic conditions and suitable solvents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
Scientific Research Applications
(3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The compound’s boron atom can also interact with hydroxyl groups and other nucleophiles, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
(3-Methoxycarbonyl)phenylboronic acid: Similar in structure but lacks the hydroxyl group.
(3-Methoxyphenyl)boronic acid: Similar but with a methoxy group instead of a methoxycarbonyl group.
(3-Hydroxyphenyl)boronic acid: Similar but lacks the methoxycarbonyl group.
Uniqueness: (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for a broader range of chemical transformations compared to similar compounds .
Properties
Molecular Formula |
C8H9BO5 |
|---|---|
Molecular Weight |
195.97 g/mol |
IUPAC Name |
(3-hydroxy-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,10,12-13H,1H3 |
InChI Key |
JYTCXJZHDIIGBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



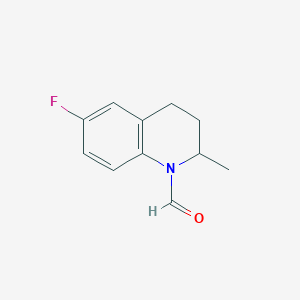
![6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11904342.png)

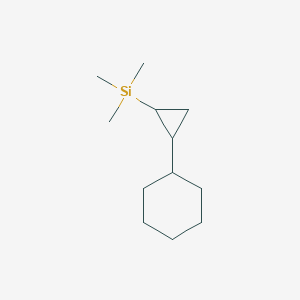
![[3-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11904352.png)
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B11904359.png)


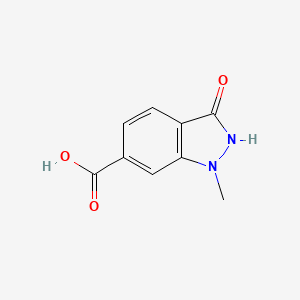
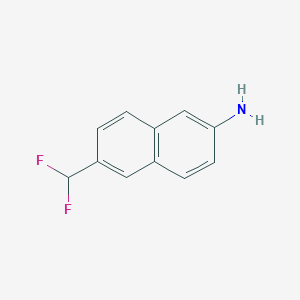
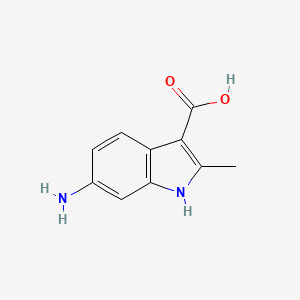

![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)
